molecular formula C19H16BrN3O2 B4896083 N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4896083
M. Wt: 398.3 g/mol
InChI Key: VXYVVRFPCLGPSF-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a methylphenyl group, and a pyridazinone ring

Preparation Methods

The synthesis of N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridazinone ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of aniline derivatives followed by acylation to introduce the bromophenyl group.

    Coupling reactions: The final step involves coupling the bromophenyl and pyridazinone intermediates using reagents such as palladium catalysts under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow systems to ensure consistency and scalability.

Chemical Reactions Analysis

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms, potentially altering the functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom under suitable conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide can be compared with other pyridazinone derivatives, such as:

  • N-(3-bromophenyl)-3,4,5-trimethoxybenzamide
  • N-(4-bromophenyl)-3-fluorobenzamide
  • N-(3-bromophenyl)-4-methylbenzamide

These compounds

Biological Activity

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a bromophenyl moiety linked to a pyridazinone framework through an acetamide group. The presence of bromine enhances its chemical reactivity, potentially influencing its biological interactions.

Research indicates that this compound primarily acts as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 inhibitors are recognized for their anti-inflammatory properties and are being investigated for the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, compounds with similar structures may modulate the NLR Family Pyrin Domain Containing 3 (NLRP3), which plays a critical role in inflammatory responses .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
PDE4 Inhibition Significant reduction in PDE4 enzyme activity, leading to anti-inflammatory effects .
NLRP3 Modulation Potential to regulate inflammatory pathways associated with NLRP3 .
Antitumor Activity Similar compounds have shown antiproliferative effects against various cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of compounds structurally related to this compound. For instance:

  • PDE4 Inhibition Studies : In vitro assays demonstrated that the compound effectively inhibits PDE4 activity, showcasing potential therapeutic benefits for inflammatory diseases.
  • NLRP3 Interaction Studies : Research involving recombinant NLRP3 proteins indicated that similar compounds could modulate inflammatory responses, suggesting a pathway for further investigation into autoimmune conditions.
  • Antiproliferative Effects : Compounds with analogous structures have been tested against various cancer cell lines, revealing significant antiproliferative activities, particularly in hepatocellular carcinoma (HepG2) cells .

Synthesis and Production

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyridazinone Core : Cyclization reactions using appropriate precursors.
  • Bromination : Introduction of the bromophenyl group via bromination techniques.

These methods ensure efficient production while maintaining high purity levels necessary for biological testing.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-13-5-7-14(8-6-13)17-9-10-19(25)23(22-17)12-18(24)21-16-4-2-3-15(20)11-16/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYVVRFPCLGPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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